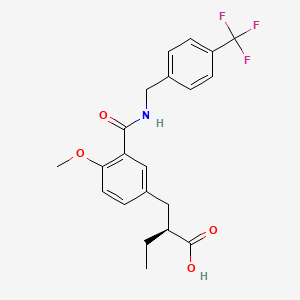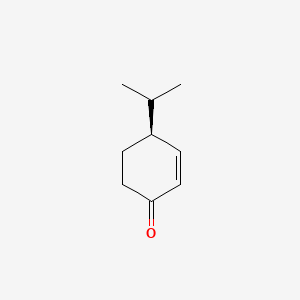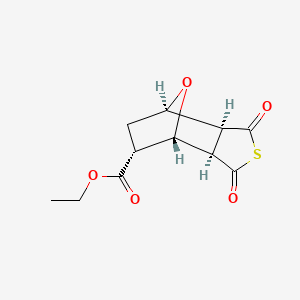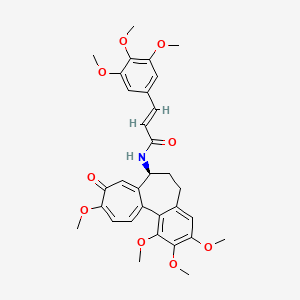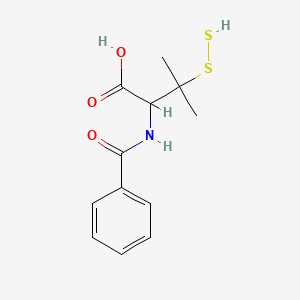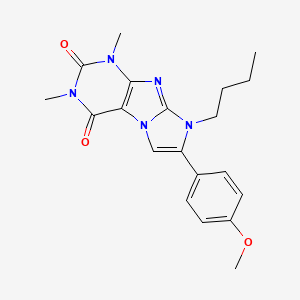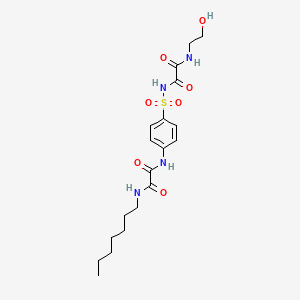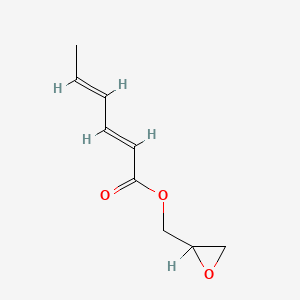
Glycidyl sorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl sorbate is an organic compound with the molecular formula C9H12O3. It is an ester formed from glycidol and sorbic acid. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycidyl sorbate can be synthesized through the esterification of glycidol with sorbic acid. The reaction typically involves heating glycidol and sorbic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Glycidyl sorbate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Glycidyl sorbate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: this compound is utilized in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: this compound is employed in the production of coatings, adhesives, and resins due to its excellent chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of glycidyl sorbate involves its ability to undergo various chemical reactions, particularly those involving the epoxide ring. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis and industrial applications.
Comparación Con Compuestos Similares
Glycidyl methacrylate: Similar to glycidyl sorbate, glycidyl methacrylate contains an epoxide ring and is used in polymer synthesis and coatings.
Sorbic acid esters: Other esters of sorbic acid, such as methyl sorbate and ethyl sorbate, share some chemical properties with this compound but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its combination of the epoxide ring and sorbate ester, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propiedades
Número CAS |
63623-06-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |
Clave InChI |
AVNANMSIFNUHNY-MQQKCMAXSA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)OCC1CO1 |
SMILES canónico |
CC=CC=CC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


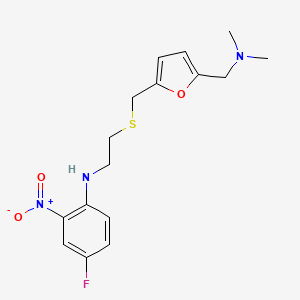
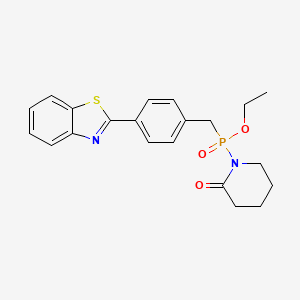

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
